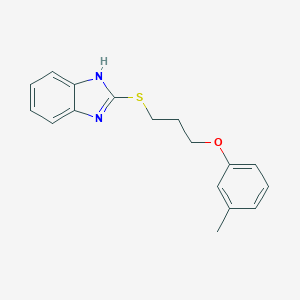

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is a chemical compound with the molecular formula C17H18N2OS . It is a part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercaptobenzimidazole in the presence of L-proline as a catalyst leads to the formation of 3-[(1H-benimidazol-2-ylsulfanyl)(aryl)methyl]-4-hydroxy-2H-chromen-2-one derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structures of synthesized compounds are often characterized by FT-IR, NMR, and Mass spectral data .Scientific Research Applications

Anti-Helicobacter Pylori Agents

A significant application of derivatives related to 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is in the development of anti-Helicobacter pylori agents. Research has explored compounds with a similar benzimidazole scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds have shown low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to common treatments. Their resistance development rate is clinically acceptable, making them promising candidates for novel anti-H. pylori therapies (Carcanague et al., 2002).

Biological Agents

Another area of application is the synthesis and evaluation of benzimidazole derivatives as potential biological agents. These compounds have been studied for their antimicrobial activity against various microbial strains, showing good inhibition efficacy. They have also been evaluated for antioxidant properties and DNA cleavage studies, with molecular docking studies being conducted to explore their binding capabilities (Nagaraja et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the compound , have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. These studies have found that such compounds can significantly enhance the corrosion resistance of mild steel, making them valuable in industries where metal preservation is crucial (Yadav et al., 2013).

High-Temperature Polyimides

Research into unsymmetrical diamines containing benzimidazole moieties has led to the development of high-temperature resistant polyimides. These novel materials exhibit excellent thermal stability and mechanical properties, making them suitable for advanced aerospace and electronic applications (Sidra et al., 2018).

DNA Binding and Cytotoxicity

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and studied for their DNA binding capabilities and cytotoxicity against cancer cell lines. These compounds intercalate with DNA and have shown substantial in vitro cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

properties

IUPAC Name |

2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-6-4-7-14(12-13)20-10-5-11-21-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHFXZPZJRHHDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

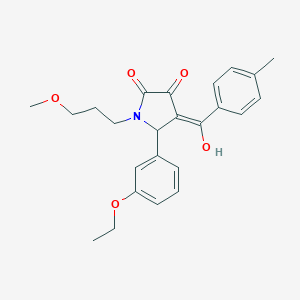

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384910.png)

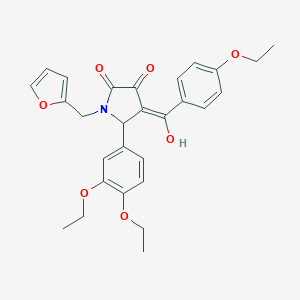

![5-[3-(allyloxy)phenyl]-3-hydroxy-1-(2-methoxyethyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384912.png)

![5-[3-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384913.png)

![5-(3-butoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384915.png)

![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384916.png)

![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-[3-(pentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384921.png)

![5-[3-ethoxy-4-(pentyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384922.png)

![5-[4-(allyloxy)-3-ethoxyphenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384924.png)

![5-[3-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384925.png)

![1-(furan-2-ylmethyl)-4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B384926.png)

![1-[2-(Dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-2H-pyrrol-5-one](/img/structure/B384928.png)

![4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one](/img/structure/B384929.png)